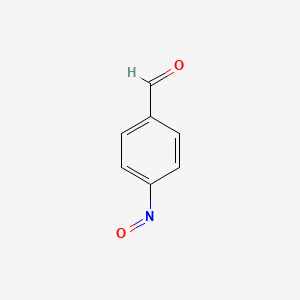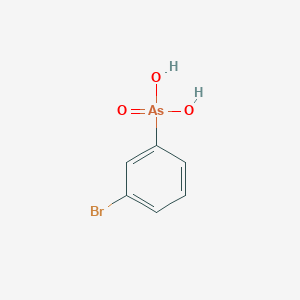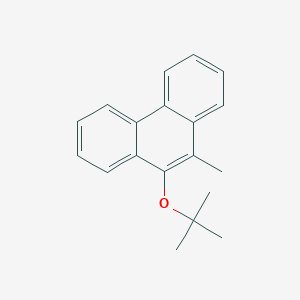![molecular formula C12H20N2O2 B14440135 3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 80355-08-4](/img/structure/B14440135.png)
3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound belonging to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method involves the reaction of a cyclohexanone derivative with urea or thiourea under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the butyl group and form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalytic hydrogenation and oxidation reactions are often employed to achieve the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Diazaspiro[4.5]decane-2,4-dione
- 8-tert-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications .
Propriétés
| 80355-08-4 | |
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
3-butyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-2-3-9-14-10(15)12(13-11(14)16)7-5-4-6-8-12/h2-9H2,1H3,(H,13,16) |
Clé InChI |
TXFMCYQSQNKRSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C2(CCCCC2)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




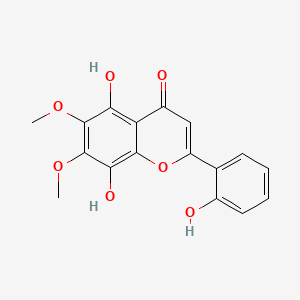
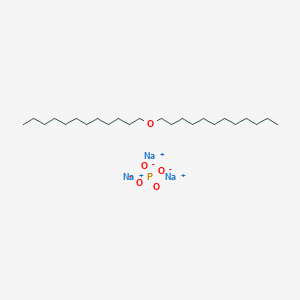
![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)

